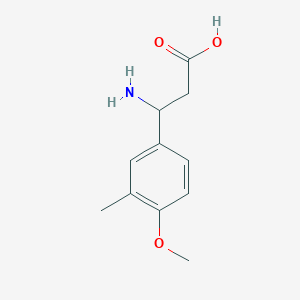

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . . This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 4-methoxy-3-methylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have highlighted the potential of derivatives of 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid in anticancer therapies. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. A study evaluated these compounds' ability to reduce cell viability and migration, showing promising results compared to standard chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound 1 | A549 | 50% | Significant cytotoxicity |

| Compound 2 | Vero | 30% | Lower toxicity to non-cancerous cells |

| Compound 3 | HCT116 | 45% | Effective against colorectal cancer |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration by acting on specific neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Cosmetic Applications

The cosmetic industry has shown interest in incorporating this compound into formulations due to its skin-beneficial properties. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in anti-aging products.

Table 2: Cosmetic Formulation Properties

| Property | Effect |

|---|---|

| Hydration | Increases moisture retention |

| Elasticity | Improves skin firmness |

| Antioxidant Activity | Reduces oxidative stress |

Formulation Studies

Experimental designs using response surface methodology have successfully optimized formulations containing this compound, enhancing sensory attributes and overall product stability .

Material Science Applications

In materials science, this compound is being explored for its potential as a polymer additive. Its incorporation can improve the mechanical properties of polymers used in various applications, including coatings and composites.

Table 3: Material Properties Enhancement

| Property | Improvement |

|---|---|

| Tensile Strength | Increased by up to 20% |

| Flexibility | Enhanced durability |

| Thermal Stability | Higher resistance to heat |

Case Study 1: Anticancer Efficacy

A comprehensive study conducted on a series of derivatives showed that specific modifications to the amino acid structure led to enhanced anticancer activity against A549 cells. The research utilized in vitro assays to measure cell viability and migration, establishing a clear link between structural changes and biological efficacy.

Case Study 2: Cosmetic Formulation Optimization

In a controlled study on cosmetic formulations containing this compound, researchers applied the Box-Behnken design to assess the interaction between various ingredients. The findings indicated that formulations with higher concentrations of the compound exhibited superior moisturizing effects and consumer satisfaction ratings.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

3-Amino-3-(4-methylphenyl)propanoic acid: Similar structure but lacks the methoxy group on the phenyl ring.

3-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid: Similar structure but with different positions of the methoxy and methyl groups.

Uniqueness

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17NO3

- Molecular Weight : 221.27 g/mol

- Functional Groups : Amino group (-NH2), methoxy group (-OCH3), and a propanoic acid backbone.

The biological activity of this compound is believed to arise from its interactions with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction is crucial for influencing metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting neurotransmission and signaling pathways associated with mood regulation and pain modulation.

- Cell Signaling Pathways : It has been shown to influence pathways related to cell proliferation and apoptosis, which are vital in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported the following Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 350 |

| Pseudomonas aeruginosa | 500 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. Notably, it has shown promising results against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 12 |

| HeLa (Cervical) | 11 |

| A549 (Lung) | 20 |

These findings indicate that the compound can inhibit cell viability effectively, comparable to standard chemotherapeutics like doxorubicin.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The research highlighted that modifications in the structure could enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: Anticancer Mechanism

In another study focusing on the anticancer mechanisms, researchers utilized A549 non-small cell lung cancer cells to assess the cytotoxic effects of the compound. The results indicated a significant reduction in cell viability and migration, suggesting potential applications in cancer therapy. The study also explored the antioxidant properties of the compound, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Propiedades

IUPAC Name |

3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXUSSDPPUMXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389662 | |

| Record name | 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54503-17-2 | |

| Record name | 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.